

# VU0467154: A Technical Guide to the M4 Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**VU0467154** is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3] As a key member of the G-protein coupled receptor (GPCR) family, the M4 receptor is a critical therapeutic target for neuropsychiatric disorders, particularly schizophrenia.[4] Activation of M4 receptors has been shown to alleviate positive and cognitive symptoms associated with the disease.[4] **VU0467154** represents a significant advancement over earlier M4 PAMs, offering enhanced in vitro potency and improved pharmacokinetic properties that enable extensive in vivo characterization.[5] This document provides a comprehensive technical overview of **VU0467154**, summarizing its pharmacological data, detailing key experimental protocols, and visualizing its mechanism and experimental workflows.

# **Core Compound Information**



| Parameter         | Value                                                                                                             |
|-------------------|-------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-Amino-3,4-dimethyl-N-[[4-<br>[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,<br>3-c]pyridazine-6-carboxamide |
| CAS Number        | 1451993-15-9[1]                                                                                                   |
| Molecular Formula | C <sub>17</sub> H <sub>15</sub> F <sub>3</sub> N <sub>4</sub> O <sub>3</sub> S <sub>2</sub> [1][6]                |
| Molecular Weight  | 444.45 g/mol [1][6]                                                                                               |
| Appearance        | Yellow solid powder[1]                                                                                            |
| Solubility        | Soluble in DMSO[1]                                                                                                |

## **Mechanism of Action**

**VU0467154** functions as a positive allosteric modulator, binding to a site on the M4 receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[1] This binding does not activate the receptor directly but instead enhances the receptor's sensitivity and/or signaling efficiency in response to ACh.[1] This potentiation of endogenous cholinergic signaling allows for a more nuanced modulation of neural circuits compared to direct agonists, potentially reducing the risk of side effects.[1] The activation of M4, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and modulates other downstream pathways, such as ERK1/2 phosphorylation.[4]





Click to download full resolution via product page

M4 receptor signaling pathway modulated by VU0467154.

# **Quantitative Pharmacology Data**



# In Vitro Potency and Efficacy

**VU0467154** robustly potentiates the response of the M4 receptor to acetylcholine across multiple species, with notable potency at the rat receptor. It is highly selective, showing no activity at other muscarinic receptor subtypes (M1, M2, M3, M5).[2][5]

| Assay Type                  | Species / Receptor | Parameter                        | Value       |
|-----------------------------|--------------------|----------------------------------|-------------|
| Calcium Mobilization        | Rat M4             | pEC <sub>50</sub>                | 7.75 ± 0.06 |
| EC50                        | 17.7 nM[5]         |                                  |             |
| % E <sub>max</sub> of ACh   | 68%[5]             | _                                |             |
| Human M4                    | pEC <sub>50</sub>  | pEC <sub>50</sub> 6.20 ± 0.06[5] |             |
| EC50                        | 627 nM[5]          |                                  | _           |
| % E <sub>max</sub> of ACh   | 55%[5]             | _                                |             |
| Cynomolgus Monkey<br>M4     | pEC50              | 6.00 ± 0.09[5]                   |             |
| EC50                        | 1000 nM[5]         |                                  | _           |
| % E <sub>max</sub> of ACh   | 57%[5]             | _                                |             |
| Rat/Human M1, M2,<br>M3, M5 | pEC <sub>50</sub>  | No response                      |             |
| Radioligand Binding         | Rat M4             | log K <sub>a</sub> (Affinity)    | <br>-5.98   |
| Ka                          | 1.0 μΜ[5]          |                                  |             |
| log β (Cooperativity)       | 0.91               | _                                |             |
| αβ                          | 8.17[5]            | _                                |             |

# **Pharmacokinetic Properties**

Pharmacokinetic studies in rodents reveal that **VU0467154** has suitable properties for in vivo research, including central nervous system penetration. Repeated dosing does not appear to



cause pharmacokinetic tolerance, with plasma and brain concentrations remaining comparable to those after a single acute dose.[7]

| Species                                                              | Dose &<br>Route             | Time<br>Post-<br>Dose | Total<br>Plasma<br>Conc.<br>(ng/mL) | Total<br>Brain<br>Conc.<br>(ng/g) | Unboun<br>d Brain<br>Conc.<br>(nM) | Brain/Pl<br>asma<br>Ratio<br>(K <sub>P</sub> ) | Unboun<br>d K <sub>P</sub><br>(K <sub>p,uu</sub> ) |
|----------------------------------------------------------------------|-----------------------------|-----------------------|-------------------------------------|-----------------------------------|------------------------------------|------------------------------------------------|----------------------------------------------------|
| Mouse                                                                | 1 mg/kg<br>IP (14<br>days)  | 2.5 h                 | 114 ± 19                            | 158 ± 26                          | 5.0 ± 0.8                          | 1.4                                            | 0.9                                                |
| Mouse                                                                | 3 mg/kg<br>IP (14<br>days)  | 2.5 h                 | 316 ± 47                            | 569 ±<br>129                      | 18.1 ±<br>4.1                      | 1.8                                            | 1.1                                                |
| Mouse                                                                | 10 mg/kg<br>IP (14<br>days) | 2.5 h                 | 1205 ±<br>153                       | 2440 ±<br>320                     | 77.5 ±<br>10.2                     | 2.0                                            | 1.3                                                |
| Data<br>derived<br>from<br>Bubser et<br>al., 2014<br>and<br>Gould et |                             |                       |                                     |                                   |                                    |                                                |                                                    |

# **In Vivo Efficacy**

al., 2017.

[7]

**VU0467154** has demonstrated significant efficacy in preclinical rodent models relevant to schizophrenia and other neuropsychiatric disorders. Its effects are mediated specifically through the M4 receptor, as they are absent in M4 knockout (KO) mice.[5][8]

 Antipsychotic-like Activity: VU0467154 produces a robust, dose-dependent reversal of hyperlocomotion induced by the NMDA receptor antagonist MK-801 and by amphetamine.[2]



#### [5][9]

- Cognitive Enhancement: The compound enhances the acquisition of both contextual and cue-mediated fear conditioning when administered alone.[5][8] It also reverses MK-801induced deficits in associative learning and memory.[5]
- Therapeutic Potential in Other Disorders: Studies have shown VU0467154 can reduce ticlike behaviors in murine models of Tourette syndrome and rescue certain behavioral and respiratory phenotypes in a mouse model of Rett syndrome (Mecp2+/-).[1][10]

# **Key Experimental Protocols**

The characterization of **VU0467154** involves a series of standard and specialized assays to determine its potency, selectivity, and functional effects.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. pa2online.org [pa2online.org]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M4 PAM VU0467154 | CAS 1451993-15-9 | M4 Receptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]



- 9. VU0467154 | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 10. Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/— Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VU0467154: A Technical Guide to the M4 Receptor Positive Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619928#vu0467154-m4-receptor-positive-allosteric-modulator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com